molecular formula C8H4Cl2N2O2S B1357842 2-Chloroquinoxaline-6-sulfonyl chloride CAS No. 877078-00-7

2-Chloroquinoxaline-6-sulfonyl chloride

Cat. No. B1357842
M. Wt: 263.1 g/mol
InChI Key: XRFZYTKDWOECHH-UHFFFAOYSA-N
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Description

2-Chloroquinoxaline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl2N2O2S and a molecular weight of 263.1 . It is a powder with a melting point of 127-128°C . The IUPAC name for this compound is 2-chloro-6-quinoxalinesulfonyl chloride .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 2-Chloroquinoxaline-6-sulfonyl chloride, can be achieved through chlorosulfonation . A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides .


Molecular Structure Analysis

The InChI code for 2-Chloroquinoxaline-6-sulfonyl chloride is 1S/C8H4Cl2N2O2S/c9-8-4-11-7-3-5 (15 (10,13)14)1-2-6 (7)12-8/h1-4H . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloroquinoxaline-6-sulfonyl chloride are not available in the search results, sulfonyl chlorides in general are known to be reactive. They can undergo a variety of reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

2-Chloroquinoxaline-6-sulfonyl chloride is a powder with a melting point of 127-128°C .

Scientific Research Applications

Nucleophilic Substitution and Antibacterial Activity

2-Chloroquinoxaline-6-sulfonyl chloride demonstrates potential in nucleophilic substitution reactions and has been evaluated for antibacterial properties. For example, Babu and Srinivasu (2021) found that substituted 6-chloro-2-phenoxyquinoxaline derivatives, synthesized using different heteroaryl and sulfonyl chlorides, exhibited antibacterial activity (Babu & Srinivasu, 2021).

Antimicrobial and DNA Gyrase Inhibitor Activity

Sulfonylquinoxaline derivatives, including those involving 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, have been synthesized and shown to possess antimicrobial properties and act as DNA gyrase inhibitors. Ammar et al. (2020) reported that these compounds demonstrated significant activity against various bacteria and fungi, with some showing high immunostimulatory action (Ammar et al., 2020).

Synthesis and Characterization of Derivatives

Festus and Craig (2021) described the synthesis and characterization of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide and its derivatives. These compounds were characterized by various spectral methods and their synthesis was noted for being efficient and environmentally friendly (Festus & Craig, 2021).

Potential Antineoplastic and Immunosuppressive Activity

Chloroquinoxaline sulfonamide, a chlorinated heterocyclic sulfanilamide derived from 2-Chloroquinoxaline-6-sulfonyl chloride, has shown potential in antineoplastic and immunosuppressive activities. This compound poisons topoisomerase II alpha and beta, causing double-stranded breaks in DNA and apoptosis (Chloroquinoxaline Sulfonamide, 2020).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 2-Chloroquinoxaline-6-sulfonyl chloride like anthraquinone-2-sulfonyl chloride have been used as derivatization reagents. Feng et al. (2002) synthesized a new sulfonating agent and demonstrated its application in the analysis of amines through HPLC (Feng et al., 2002).

Safety And Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Chloroquinoxaline-6-sulfonyl chloride are not available in the search results, quinoxaline derivatives are a subject of extensive research due to their wide range of physicochemical and biological activities . Therefore, it is likely that future research will continue to explore the potential applications of these compounds in various fields.

properties

IUPAC Name

2-chloroquinoxaline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFZYTKDWOECHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinoxaline-6-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CA Obafemi, DA Akinpelu - Phosphorus, Sulfur, and Silicon and the …, 2005 - Taylor & Francis
… Chlorination of 2a and 2b with thionyl chloride-DMF under reflux afforded 2-chloroquinoxaline-6-sulfonyl chloride (4a) and 2,3-dichloroquinoxaline-6-sulfonyl chloride (4b), respectively. …
Number of citations: 36 www.tandfonline.com

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